molecular formula C20H24ClNO5 B12721919 L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-, hydrochloride CAS No. 85975-20-8

L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-, hydrochloride

Cat. No.: B12721919
CAS No.: 85975-20-8
M. Wt: 393.9 g/mol
InChI Key: TUCFDRJGVOORDT-FERBBOLQSA-N
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Description

L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-, hydrochloride is a synthetic derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and neurotransmitter production

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-, hydrochloride typically involves the reaction of L-Tyrosine with 4-ethoxybenzaldehyde under specific conditions. The reaction proceeds through a series of steps, including condensation and reduction, to form the desired product. Common reagents used in this synthesis include sodium borohydride for reduction and hydrochloric acid for the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of phenolic derivatives.

Scientific Research Applications

L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and improving cognitive function.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: The parent amino acid, essential for protein synthesis.

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features.

    Bromo-L-Tyrosine: A halogenated derivative with distinct biological activities.

Uniqueness

L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-, hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and a research tool in various scientific disciplines.

Properties

CAS No.

85975-20-8

Molecular Formula

C20H24ClNO5

Molecular Weight

393.9 g/mol

IUPAC Name

(2S)-2-[[3-(4-ethoxyphenyl)-3-oxopropyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C20H23NO5.ClH/c1-2-26-17-9-5-15(6-10-17)19(23)11-12-21-18(20(24)25)13-14-3-7-16(22)8-4-14;/h3-10,18,21-22H,2,11-13H2,1H3,(H,24,25);1H/t18-;/m0./s1

InChI Key

TUCFDRJGVOORDT-FERBBOLQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)CCN[C@@H](CC2=CC=C(C=C2)O)C(=O)O.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCNC(CC2=CC=C(C=C2)O)C(=O)O.Cl

Origin of Product

United States

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